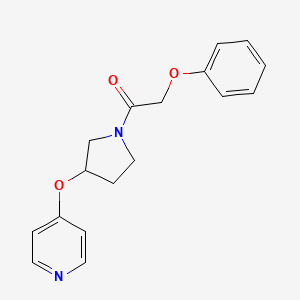

2-Phenoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains a pyrrolidine ring and a pyridine ring, both of which are common structures in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine and pyridine rings, as well as the phenoxy and ethanone groups, would all contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The pyrrolidine and pyridine rings might be involved in reactions with electrophiles or nucleophiles, while the phenoxy and ethanone groups could potentially undergo a variety of organic reactions .Aplicaciones Científicas De Investigación

Corrosion Inhibition

2-Phenoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone, as part of Schiff base compounds, has been evaluated for its corrosion inhibition efficiency. In a study focusing on Schiff bases as corrosion inhibitors on carbon steel in hydrochloric acid, it was found that these compounds exhibit significant inhibition efficiency, acting as mixed (cathodic/anodic) inhibitors. The effectiveness is attributed to their chemical structure, indicating potential applications in protecting metals against corrosion (Hegazy et al., 2012).

Electrochemical Reduction

Another research explored the use of pyrrole monomers for the stereoselective electroreduction of organic molecules. This study utilized poly(pyrroles) synthesized from chiral pyrrole monomers as asymmetric inductors for the electrochemical reduction of prochiral molecules like 4-methylbenzophenone and acetophenone. The resulting alcohols achieved up to 17% optical purity, demonstrating the compound's potential in enantioselective electrochemical processes (Schwientek et al., 1999).

Biosynthesis and Recycling of PHAs

This compound related compounds have been studied for their role in the biosynthesis and recycling of medium-chain-length polyhydroxyalkanoates (PHAs) using metabolically engineered Escherichia coli. The study demonstrates the feasibility of using 2-alkenoic acids as a recyclable carbon source for PHA biosynthesis and subsequent recycling, contributing to the development of sustainable bioplastics (Sato et al., 2012).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, have been found to interact with a variety of biological targets . For instance, some pyrrolidine derivatives have been reported to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.

Mode of Action

It’s worth noting that the pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Given the potential inhibitory activity against collagen prolyl-4-hydroxylase , it’s plausible that this compound could impact collagen biosynthesis and related pathways.

Result of Action

Based on the potential inhibitory activity against collagen prolyl-4-hydroxylase , it’s possible that this compound could influence collagen biosynthesis and potentially impact cellular structure and function.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-phenoxy-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c20-17(13-21-14-4-2-1-3-5-14)19-11-8-16(12-19)22-15-6-9-18-10-7-15/h1-7,9-10,16H,8,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPBNGCHNITUGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2917829.png)

![2-(4-ethylphenyl)-4-(2-(3-nitrophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2917833.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-indol-3-yl)urea](/img/structure/B2917834.png)

![1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2917838.png)

![N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2917840.png)

![Dimethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2917848.png)

![{6-Oxaspiro[3.4]octan-7-yl}methanol](/img/structure/B2917849.png)

![7-Chloro-2-(6-methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2917850.png)